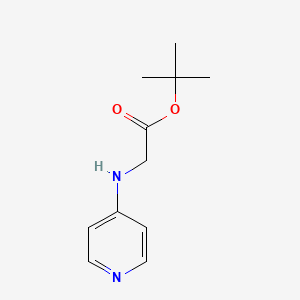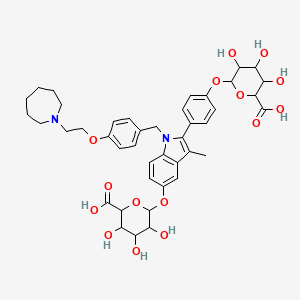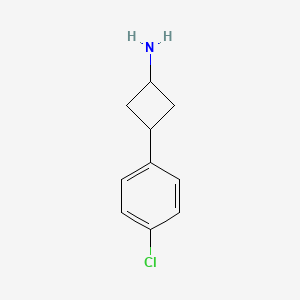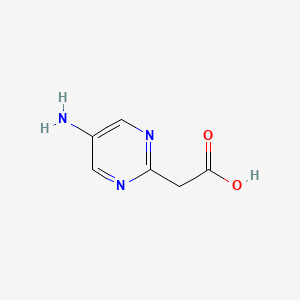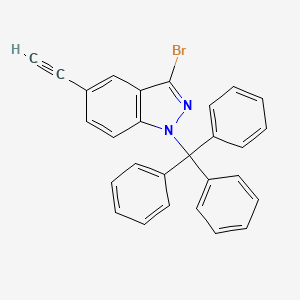
3-Bromo-5-ethynyl-1-trityl-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-ethynyl-1-trityl-1H-indazole is a synthetic organic compound with the molecular formula C28H19BrN2 It is a derivative of indazole, a bicyclic heterocycle that is widely studied for its diverse biological activities The compound features a bromine atom at the 3-position, an ethynyl group at the 5-position, and a trityl group at the 1-position of the indazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-ethynyl-1-trityl-1H-indazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-bromo-1-trityl-1H-indazole, which is then subjected to Sonogashira coupling with an ethynyl reagent to introduce the ethynyl group at the 5-position. The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, such as CuI, in the presence of a base like triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-Bromo-5-ethynyl-1-trityl-1H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group at the 5-position can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Reagents include palladium catalysts, copper co-catalysts, and bases like triethylamine. The reactions are performed under inert atmospheres.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazoles, while coupling reactions can produce extended conjugated systems.
科学研究应用
3-Bromo-5-ethynyl-1-trityl-1H-indazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-Bromo-5-ethynyl-1-trityl-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The ethynyl group can facilitate interactions with hydrophobic pockets, while the trityl group can enhance binding affinity through π-π stacking interactions. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its target.
相似化合物的比较
Similar Compounds
- 3-Bromo-5-nitro-1-trityl-1H-indazole
- 3-Bromo-5-methyl-1-trityl-1H-indazole
- 3-Bromo-5-phenyl-1-trityl-1H-indazole
Uniqueness
3-Bromo-5-ethynyl-1-trityl-1H-indazole is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
属性
分子式 |
C28H19BrN2 |
|---|---|
分子量 |
463.4 g/mol |
IUPAC 名称 |
3-bromo-5-ethynyl-1-tritylindazole |
InChI |
InChI=1S/C28H19BrN2/c1-2-21-18-19-26-25(20-21)27(29)30-31(26)28(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h1,3-20H |
InChI 键 |
STPRPGPLOOYBPK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=C(C=C1)N(N=C2Br)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


amine hydrochloride](/img/structure/B12283298.png)
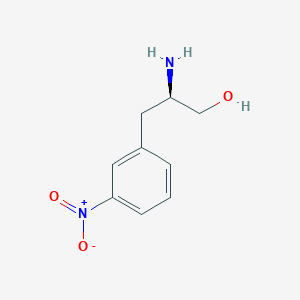
![3,6,9,12-Tetraoxatetradecan-1-ol, 14-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B12283316.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(3-isothiocyanatopropyl)-3,3-dimethylindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-(3-isothiocyanatopropyl)-3,3-dimethylindole;bromide](/img/structure/B12283321.png)
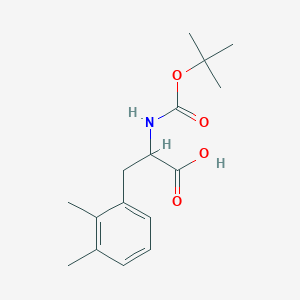
![(1S,3S,7S,10R,11S,12S,16R)-3-[(1E)-2-[2-(Aminomethyl)-4-thiazolyl]-1-methylethenyl]-7,11-dihydroxy-8,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B12283328.png)
![2-{4-[(Dimethylamino)methyl]-1,2,3-triazol-1-yl}cyclohexan-1-ol](/img/structure/B12283340.png)
![Tert-butyl3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylatehydrochloride](/img/structure/B12283344.png)
![8-(3S,4R)-4ethylpyrrolidine-3-yl)3H-imidazo[1,2a]pyrrolo[2,3-e]pyrazine bis hydrochloride](/img/structure/B12283347.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B12283349.png)
